Naphthalene, 1-(3-methyl-1,2-heptadienyl)-
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Overview
Description
Naphthalene, 1-(3-methyl-1,2-heptadienyl)- is an organic compound with the molecular formula C18H20. It is a derivative of naphthalene, characterized by the presence of a 3-methyl-1,2-heptadienyl group attached to the first carbon of the naphthalene ring. This compound is notable for its unique structure, which includes multiple bonds, aromatic rings, and a heptadienyl side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(3-methyl-1,2-heptadienyl)- typically involves the alkylation of naphthalene with a suitable heptadienyl halide under Friedel-Crafts alkylation conditions. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(3-methyl-1,2-heptadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the heptadienyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-(3-methyl-1,2-heptadienyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(3-methyl-1,2-heptadienyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its reactive double bonds can form adducts with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, consisting of two fused benzene rings.
1-Methylnaphthalene: A derivative with a methyl group attached to the first carbon of the naphthalene ring.
2-Methylnaphthalene: A derivative with a methyl group attached to the second carbon of the naphthalene ring.
Uniqueness
Naphthalene, 1-(3-methyl-1,2-heptadienyl)- is unique due to its heptadienyl side chain, which imparts distinct chemical and physical properties.
Properties
CAS No. |
634151-50-1 |
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Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
InChI |
InChI=1S/C18H20/c1-3-4-8-15(2)13-14-17-11-7-10-16-9-5-6-12-18(16)17/h5-7,9-12,14H,3-4,8H2,1-2H3 |
InChI Key |
MXOASWGSHDRGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=CC1=CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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